FD274 Compound: A Technical Overview
FD274 Compound: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD274 is a promising small molecule compound identified as a highly potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4] Its chemical name is N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide.[5] Beloning to the 7-azaindazole-based class of inhibitors, FD274 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the available data on FD274, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.
Chemical Properties
| Property | Value |
| Chemical Name | N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide |
| CAS Number | 2641899-38-7 |
| Molecular Formula | C24H15ClFN7O2S |
| Molecular Weight | 535.94 g/mol |
Mechanism of Action: Dual PI3K/mTOR Inhibition
FD274 exerts its anti-cancer effects by simultaneously inhibiting the PI3K/Akt and mTOR signaling pathways. These pathways are critical for cell growth, proliferation, survival, and metabolism, and their dysregulation is a common feature in many cancers, including AML. By targeting both PI3K and mTOR, FD274 provides a more comprehensive blockade of this crucial signaling network.
The inhibitory activity of FD274 against various PI3K isoforms and mTOR has been quantified, demonstrating its high potency.
In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| PI3Kα | 0.65 |
| PI3Kβ | 1.57 |
| PI3Kγ | 0.65 |
| PI3Kδ | 0.42 |
| mTOR | 2.03 |
Downstream of PI3K and mTOR, FD274 has been shown to reduce the phosphorylation of key signaling proteins, including Akt, 4E-BP1, p70S6K, and S6 in HL-60 AML cells.
Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of FD274.
In Vitro Efficacy
FD274 has demonstrated potent anti-proliferative activity against a panel of AML cell lines.
Anti-proliferative Activity in AML Cell Lines (48h treatment)
| Cell Line | IC50 (µM) |
| HL-60 | 0.092 |
| MOLM-16 | 0.084 |
| Mv-4-11 | 0.053 |
| KG-1 | 2.67 |
| EOL-1 | 1.98 |
Furthermore, FD274 has been shown to induce cell cycle arrest and apoptosis in HL-60 cells. Treatment with FD274 (0.25-1 µM for 24-48 hours) resulted in the arrest of the cell cycle at the G1 phase and an increased rate of apoptosis.
In Vivo Efficacy
The anti-tumor activity of FD274 has been evaluated in a xenograft mouse model using HL-60 cells.
Tumor Growth Inhibition in HL-60 Xenograft Model
| Dose (mg/kg, i.p., once daily, 21 days) | Tumor Growth Inhibition (TGI) |
| 5 | 71% |
| 7.5 | 84% |
| 10 | 91% |
Importantly, no significant changes in body weight were observed in the treated mice, suggesting good tolerability at the effective doses.
Caption: Experimental workflow for the in vivo evaluation of FD274 in a xenograft model.
Synergistic Effects and Reduced Cardiotoxicity
Recent studies have highlighted two additional significant attributes of FD274: its synergistic anti-tumor effects when combined with other targeted agents and its favorable cardiotoxicity profile.
Synergism with Gilteritinib
FD274 has demonstrated a synergistic pro-apoptotic effect with Gilteritinib, an FLT3 inhibitor, in both HL-60 and MV-4-11 AML cells. This suggests a potential combination therapy strategy for AML. Mechanistically, while Gilteritinib treatment alone can lead to an upregulation of AKT phosphorylation, the combination with FD274 effectively down-regulates this survival signal.
Caption: Logical relationship of the synergistic effect of FD274 and Gilteritinib.
Reduced Cardiotoxicity
Compared to its bioisostere FD268, FD274 has demonstrated significantly lower cardiotoxicity in both in vitro (H9C2 cell line) and in vivo (C57BL/6 mouse model) studies. The reduced cardiotoxicity of FD274 is attributed to the preservation of the activity of the antioxidant pathway protein Nrf2. In contrast, FD268 was shown to down-regulate Nrf2 and up-regulate proteins associated with oxidative stress and apoptosis.
Experimental Protocols
In Vitro Anti-proliferative Assay
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Cell Seeding: AML cell lines (HL-60, MOLM-16, Mv-4-11, KG-1, and EOL-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of FD274 for 48 hours.
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Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay.
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IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
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Cell Lysis: HL-60 cells are treated with FD274 (0.125-1 µM) for 24 hours and then lysed to extract total protein.
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Protein Quantification: Protein concentration is determined using a BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total Akt, mTOR, 4E-BP1, p70S6K, and S6, followed by incubation with a corresponding secondary antibody.
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Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
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Animal Model: 4-5 week-old male BALB/c nude mice are used.
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Cell Implantation: 2.5 x 10^6 HL-60 cells are subcutaneously implanted into the right axilla of each mouse.
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Treatment: When tumors become palpable, mice are randomized into treatment and control groups. FD274 is administered daily via intraperitoneal (i.p.) injection at doses of 5, 7.5, and 10 mg/kg for 21 days.
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Monitoring: Tumor volume and body weight are measured regularly throughout the study.
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Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.
Conclusion
FD274 is a potent dual PI3K/mTOR inhibitor with significant anti-leukemic activity, particularly in AML. Its strong in vitro and in vivo efficacy, coupled with a favorable safety profile characterized by reduced cardiotoxicity, makes it a compelling candidate for further preclinical and clinical development. The observed synergy with Gilteritinib further highlights its potential in combination therapy regimens for AML. This technical guide summarizes the key findings to date and provides a foundation for researchers and drug development professionals interested in advancing this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A PI3K Inhibitor with Low Cardiotoxicity and Its Synergistic Inhibitory Effect with Gilteritinib in Acute Myelogenous Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
